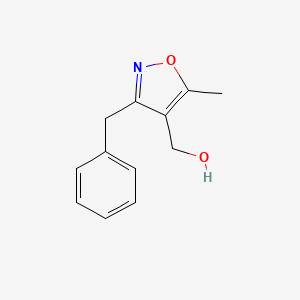
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
化学反应分析
Types of Reactions
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can introduce various functional groups to the benzyl or methyl positions.
科学研究应用
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
相似化合物的比较
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
生物活性
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is a compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure features a benzyl group at the 3-position and a hydroxymethyl group at the 4-position, with a methyl group at the 5-position. This unique configuration contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which modulate the activity of target molecules. The presence of the benzyl and methyl groups enhances the compound's lipophilicity, facilitating interaction with hydrophobic pockets in proteins.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity :
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For example, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range significantly, indicating their potential effectiveness .
Anticancer Properties :
The compound has been explored for its anticancer properties, with preliminary studies suggesting that it may inhibit the growth of certain cancer cell lines. The mechanism may involve interference with cellular signaling pathways relevant to cancer progression.
Anti-inflammatory Effects :
Some studies have suggested that this compound could exert anti-inflammatory effects, although further research is needed to clarify these findings and elucidate the underlying mechanisms.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound or structurally similar compounds:
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In vitro assays indicated that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Studies :
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be beneficial:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring; less polar | Antimicrobial activity |
| 3-(4-Methoxybenzyl)-5-methyloxazole | Methoxy group enhances lipophilicity | Anticancer properties |
| 4-(Phenylthio)-1,2-benzothiazole | Thioether linkage increases reactivity | Antioxidant effects |
This table illustrates how variations in substituents and ring structures influence biological activity and chemical reactivity.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C12H13NO2/c1-9-11(8-14)12(13-15-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
InChI 键 |
DPXFFQBFVQBDQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















